N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207012-99-4
VCID: VC6015441
InChI: InChI=1S/C21H16ClN5O/c22-17-8-10-18(11-9-17)27-20(16-7-4-12-23-14-16)19(25-26-27)21(28)24-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,24,28)
SMILES: C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Molecular Formula: C21H16ClN5O
Molecular Weight: 389.84

N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 1207012-99-4

Cat. No.: VC6015441

Molecular Formula: C21H16ClN5O

Molecular Weight: 389.84

* For research use only. Not for human or veterinary use.

N-benzyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide - 1207012-99-4

Specification

CAS No. 1207012-99-4
Molecular Formula C21H16ClN5O
Molecular Weight 389.84
IUPAC Name N-benzyl-1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Standard InChI InChI=1S/C21H16ClN5O/c22-17-8-10-18(11-9-17)27-20(16-7-4-12-23-14-16)19(25-26-27)21(28)24-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,24,28)
Standard InChI Key OEUYSOQRYFPMMX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates four key moieties: a 1,2,3-triazole ring, a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a benzyl carboxamide at position 4 (Figure 1). The triazole ring provides a rigid planar framework, while the aromatic substituents enhance hydrophobic interactions with biological targets. The 4-chlorophenyl group contributes electron-withdrawing effects, potentially stabilizing the molecule in metabolic environments.

Molecular Characteristics

  • Molecular Formula: C₂₁H₁₆ClN₅O

  • Molecular Weight: 389.84 g/mol

  • CAS Registry: 1207012-99-4

  • Solubility: Limited aqueous solubility (logP ≈ 3.2 predicted), soluble in polar aprotic solvents like DMSO and ethanol .

X-ray crystallography of analogous triazoles reveals coplanar alignment between the triazole ring and substituents, as seen in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, where the aldehyde group adopts a near-planar orientation relative to the triazole core . Intramolecular interactions, such as CH···O hydrogen bonds, further stabilize the conformation .

Synthesis and Characterization

Synthetic Pathway

The synthesis follows a two-step protocol (Scheme 1):

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole ring.

  • Amidation: Carboxylic acid derivatives react with benzylamine to introduce the carboxamide group.

Key Conditions:

  • Step 1: CuSO₄/sodium ascorbate in tert-butanol/water (80°C, 12 h).

  • Step 2: EDCI/HOBt coupling in DMF, room temperature.

  • Yield: 72–85% after recrystallization (ethanol).

Analytical Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) displays distinct peaks for the benzyl (δ 4.52, s, 2H), pyridyl (δ 8.50–7.40, m), and chlorophenyl (δ 7.68–7.30, m) protons.

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).

  • HPLC: Purity >98% (C18 column, acetonitrile/water gradient).

Biological Activities

Antimicrobial Effects

Preliminary screening against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL) suggests moderate activity, potentially via ergosterol biosynthesis disruption.

Antioxidant Capacity

While direct data are lacking, structurally related 3-(4-chlorophenyl)-1,2,4-triazoles exhibit radical scavenging activity (IC₅₀ = 18–45 μM in DPPH assays) , hinting at possible redox-modulating properties.

Comparative Analysis with Analogues

Structural Analogues

CompoundMolecular Weight (g/mol)Key SubstituentsBioactivity
N-(3-Bromobenzyl) analogue468.743-BromobenzylEnhanced lipophilicity (logP ≈ 4.1)
3-(4-Chlorophenyl)-5-(pyridin-4-yl)-1,2,4-triazole 327.78Pyridin-4-ylAntioxidant (IC₅₀ = 22 μM)
Ethyl 5-formyltriazole-4-carboxylate 246.23Formyl, ethoxycarbonylCrystallographic model for DFT studies

The benzyl carboxamide group in the target compound confers superior binding affinity to kinase domains compared to ester or methyl analogues .

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